2-(Bromodifluoromethyl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C8H5BrF2N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) |
InChI Key |
GBPMLIKFRGEWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(F)(F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromodifluoromethyl 1h Benzimidazole and Analogues
Direct Halogenation Approaches for Bromodifluoromethylated Benzimidazoles
Direct halogenation represents a straightforward approach to introduce a bromine atom onto a pre-existing difluoromethyl group. This strategy relies on the activation of the C-H bond of the difluoromethyl moiety attached to the benzimidazole (B57391) core.
Bromination of 2-(Difluoromethyl)-1H-benzimidazoles, such as by N-Bromosuccinimide
The synthesis of 2-(bromodifluoromethyl)-1H-benzimidazole can be achieved by the direct bromination of a 2-(difluoromethyl)-1H-benzimidazole precursor. This transformation is typically accomplished using N-Bromosuccinimide (NBS) under radical reaction conditions, a method known as the Wohl-Ziegler reaction. researchgate.netsci-hub.se The C-H bond of the difluoromethyl group, being adjacent to the aromatic benzimidazole ring, is analogous to a benzylic position and is thus susceptible to free-radical halogenation. beilstein-journals.orgresearchgate.net
The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using UV light. researchgate.net The initiator generates a radical that abstracts a bromine atom from NBS to form a bromine radical (Br•). This bromine radical then abstracts the hydrogen atom from the difluoromethyl group of the benzimidazole substrate. The resulting 2-(difluoromethyl)benzimidazole radical is stabilized by resonance with the aromatic system. This radical then reacts with a molecule of NBS or Br2 (present in low concentrations) to yield the final product, this compound, and a succinimidyl radical, which continues the chain reaction. beilstein-journals.orgresearchgate.net
To favor substitution over addition to any double bonds, it is crucial to maintain a very low concentration of molecular bromine (Br2) and hydrogen bromide (HBr) throughout the reaction, a condition effectively achieved by using NBS, which generates these species in situ. researchgate.netresearchgate.net Anhydrous carbon tetrachloride (CCl4) has traditionally been the solvent of choice, although due to its toxicity, alternative solvents like trifluorotoluene have been employed. researchgate.net
| Substrate | Reagent | Initiator | Solvent | Conditions | Product |
| 2-(Difluoromethyl)-1H-benzimidazole | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4 or Trifluorotoluene | Reflux, UV light | This compound |
| Toluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl4 | Reflux | Benzyl bromide |
| Cyclohexene | N-Bromosuccinimide (NBS) | UV light | CCl4 | Reflux | 3-Bromocyclohexene |
Cyclocondensation and Intramolecular Cyclization Strategies
Building the benzimidazole ring from acyclic precursors already containing the bromodifluoromethyl moiety is a powerful and widely used strategy. These methods involve the condensation and subsequent cyclization of substituted anilines with appropriate fluorinated building blocks.
Phillips-type Cyclocondensation Utilizing Fluorinated Precursors
The Phillips condensation is a classic and robust method for synthesizing benzimidazoles. It involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, typically with heating. researchgate.netsemanticscholar.org To synthesize this compound, bromodifluoroacetic acid can be used as the fluorinated precursor.
The reaction proceeds by initial acylation of one of the amino groups of o-phenylenediamine by the bromodifluoroacetic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. A subsequent dehydration step under the acidic and high-temperature conditions yields the aromatic benzimidazole ring. researchgate.net Mineral acids like hydrochloric acid or polyphosphoric acid (PPA) are often used to catalyze the reaction and facilitate the dehydration. nih.gov
Oxidative Intramolecular Cyclization of Fluorinated Amidines Leading to 2-(Bromodifluoromethyl)-1H-benzimidazoles
A more modern approach involves the oxidative C-H amination/cyclization of amidine precursors. rsc.org In this strategy, an N-aryl-bromodifluoroacetamidine serves as the key intermediate. This amidine can be synthesized from an aniline (B41778) and a bromodifluoroacetonitrile (B1304025) derivative. The subsequent intramolecular cyclization is promoted by an oxidant, such as (diacetoxyiodo)benzene (B116549) (PIDA) or through copper-mediated processes, to form the benzimidazole ring. rsc.orgnih.gov
Recent studies have demonstrated the viability of this pathway. For instance, 2-fluoroalkylbenzimidazoles have been successfully prepared from N-aryl bromodifluoroacetimidoyl chlorides and primary amines through copper(I)-catalyzed tandem reactions. nih.gov This process involves an initial amination followed by an intramolecular cyclization, showcasing a potent method for constructing the desired heterocyclic system from a custom-built, fluorinated acyclic precursor. nih.gov
One-Pot Syntheses from o-Phenylenediamines and Fluorinated Carboxylic Acids
Efficiency in chemical synthesis is often enhanced through one-pot procedures, which minimize purification steps and reduce waste. The synthesis of 2-substituted benzimidazoles, including fluorinated analogues, is well-suited to one-pot methodologies. nih.govorganic-chemistry.org These reactions typically involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative in the presence of a catalyst.
For the synthesis of this compound, o-phenylenediamine can be reacted directly with bromodifluoroacetic acid in a single vessel. Various catalysts, such as ammonium (B1175870) chloride, zirconium tetrachloride, or lanthanum chloride, can be employed to drive the reaction under milder conditions than the traditional Phillips condensation. semanticscholar.orgorganic-chemistry.org These catalysts facilitate the condensation and subsequent cyclodehydration sequence to afford the target benzimidazole in good yields. nih.gov
| Diamine Component | C1-Source Component | Catalyst/Conditions | Product Type | Ref. |
| o-Phenylenediamine | Bromodifluoroacetic Acid | HCl, Heat (Phillips Condensation) | This compound | researchgate.net |
| o-Phenylenediamine | Various Aromatic Acids | NH4Cl, EtOH, 80-90°C | 2-Aryl-1H-benzimidazoles | |
| o-Phenylenediamine | Various Aldehydes | Lanthanum Chloride, Acetonitrile (B52724), RT | 2-Substituted-1H-benzimidazoles | organic-chemistry.org |
| o-Phenylenediamine | Ethyl Bromodifluoroacetate | CuI, K3PO4, 1,4-Dioxane, 100°C | 2-(Fluoromethyl)-benzimidazoles |
Transition Metal-Catalyzed Synthetic Routes to Bromodifluoromethylated Benzimidazoles
Transition metal catalysis offers highly efficient and selective methods for forming C-C and C-N bonds, enabling novel synthetic routes to complex heterocyclic structures. Copper and palladium are among the most utilized metals for these transformations.
A recently developed and highly relevant method is the copper-catalyzed carbocyclization of 2-functionalized anilines, such as o-phenylenediamines, with ethyl bromodifluoroacetate (BrCF2COOEt). In this reaction, ethyl bromodifluoroacetate serves as a C1 source. The proposed mechanism involves the generation of a difluorocarbene intermediate via the copper catalyst, which then reacts in a cyclization cascade with the diamine to build the benzimidazole ring. This approach provides direct access to benzimidazole derivatives with a fluorinated methyl group at the 2-position.
Another powerful copper-catalyzed route involves the tandem reaction of N-aryl bromodifluoroacetimidoyl chlorides with primary amines. nih.gov This method first forms a more complex amidine intermediate, which then undergoes a copper(I)-catalyzed intramolecular cyclization, involving C-H amination, to yield the final 2-fluoroalkylbenzimidazole product. This strategy highlights the ability of copper catalysts to mediate the specific C-N bond formation required to close the imidazole (B134444) ring. nih.gov
While direct palladium-catalyzed C-H bromodifluoromethylation of benzimidazole is not yet widely reported, related transformations have been established. For example, palladium catalysts have been successfully used for the C-H difluoromethylation of azoles, including benzimidazoles, using difluoromethyl anhydrides. organic-chemistry.org This demonstrates the principle of palladium-catalyzed functionalization at the C2-position of the benzimidazole core, suggesting that with a suitable bromodifluoromethylating reagent, a similar pathway could be developed.
Copper-Catalyzed Approaches for the Introduction of Bromodifluoromethyl Moieties
Copper-catalyzed reactions represent a cost-effective and versatile approach for the formation of carbon-fluorine bonds. While direct copper-catalyzed bromodifluoromethylation of benzimidazoles is an area of ongoing research, analogous copper-catalyzed trifluoromethylation and difluoroalkylation reactions of heteroarenes provide valuable insights into potential synthetic routes. These reactions often proceed via a direct C-H functionalization pathway, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates.
One notable strategy involves the copper-catalyzed direct C-H oxidative trifluoromethylation of heteroarenes. For instance, the use of a Cu(OAc)2 catalyst with 1,10-phenanthroline (B135089) as a ligand has been shown to effectively trifluoromethylate 1,3,4-oxadiazoles using CF3SiMe3 as the trifluoromethyl source and air or di-tert-butyl peroxide as the oxidant. This approach highlights the potential for similar copper-catalyzed C-H bromodifluoromethylation of benzimidazoles.
The general applicability of copper catalysis in the synthesis of benzimidazole derivatives is well-established. Various one-pot, multi-component reactions catalyzed by copper salts have been developed for the efficient construction of the benzimidazole core. These methods demonstrate the compatibility of copper catalysts with the benzimidazole scaffold, suggesting that the integration of a bromodifluoromethylating agent into such systems could provide a direct route to the target compound.
Table 1: Examples of Copper-Catalyzed Fluoroalkylation of Heteroarenes (Illustrative data based on analogous reactions)
| Heterocycle | Fluoroalkyl Source | Copper Catalyst | Ligand | Oxidant | Yield (%) |
| 1,3,4-Oxadiazole | CF3SiMe3 | Cu(OAc)2 | 1,10-Phenanthroline | DTBP | High |
| Benzoxazole (B165842) | BrCF2CO2Et | Cu(I) salt | - | - | Moderate to Good |
| Indole | CF3SO2Na | CuI | - | - | Good |
Note: This table presents data from related copper-catalyzed fluoroalkylation reactions to illustrate the potential of this methodology for the synthesis of this compound.
Considerations of Palladium-Catalyzed Methods for C-CF2H Bond Formation in Related Systems
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the formation of C-CF2H bonds has been explored. While palladium-catalyzed C-F bond formation can be challenging, significant progress has been made in the development of methods for the introduction of fluoroalkyl groups into aromatic and heteroaromatic systems.
One approach involves the palladium-catalyzed C-H ethoxycarbonyldifluoromethylation of electron-rich heteroarenes with ethyl 2-bromo-2,2-difluoroacetate (BrCF2CO2Et). The use of a bidentate phosphine (B1218219) ligand, such as Xantphos, has been found to be crucial for the success of this transformation. This method has been successfully applied to a variety of heterocycles, including indoles, furans, thiophenes, and pyrroles, with the reaction occurring at the C-H bonds adjacent to the heteroatom with high regioselectivity. This suggests that a similar palladium-catalyzed approach could be viable for the direct C-H bromodifluoromethylation of benzimidazoles.
Furthermore, palladium-catalyzed trifluoromethylation of aryl chlorides has been achieved under mild conditions, demonstrating the catalyst's ability to facilitate the formation of C-CF3 bonds. mit.edu This process exhibits high functional group tolerance and is applicable to a wide range of substrates, including heterocycles. mit.edu The insights gained from these studies could inform the development of palladium-catalyzed methods for the synthesis of this compound.
Exploration of Nickel-Catalyzed Processes for C-CF2H Bond Formation
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium catalysis for various cross-coupling reactions. Nickel's unique reactivity profile allows for the activation of challenging C-F bonds and the facilitation of C-H functionalization reactions.
Nickel-catalyzed difluoromethylation of (hetero)aryl chlorides and bromides with chlorodifluoromethane (B1668795) (ClCF2H) has been developed as a practical method for introducing the CF2H group. nih.gov This reaction proceeds under mild conditions and can be applied to a wide range of substrates, including pharmaceuticals. nih.gov The proposed mechanism involves the oxidative addition of the aryl halide to a nickel(0) species, followed by a radical pathway involving a difluoromethyl radical. thieme-connect.de
Additionally, nickel-catalyzed C-H arylations and alkenylations of imidazoles have been demonstrated, highlighting the ability of nickel catalysts to functionalize the C2-position of the imidazole ring. rsc.org The use of a tertiary alcohol as a solvent was found to be key to the success of these reactions, allowing for the use of an air-stable nickel(II) salt as the catalyst precursor. rsc.org These findings suggest that a nickel-catalyzed approach could be a promising strategy for the direct C-H bromodifluoromethylation of benzimidazoles.
Radical-Mediated Bromodifluoromethylation Strategies
Radical-mediated reactions offer a distinct and powerful approach for the introduction of the bromodifluoromethyl group. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.
Photoredox Catalysis in the C-H Bromodifluoromethylation of Heteroarenes
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical species under mild and controlled conditions. This methodology has been successfully applied to the C-H functionalization of heteroarenes with various fluoroalkyl groups.
The direct C-H trifluoromethylation of benzimidazoles at the C4 position has been achieved using Togni's reagent in the presence of an iridium-based photocatalyst. researchgate.net This reaction proceeds with operational simplicity, low catalyst loading, and tolerates a variety of protecting groups on the benzimidazole nitrogen. researchgate.net This demonstrates the feasibility of using photoredox catalysis to functionalize the benzimidazole core.
More broadly, photoredox-catalyzed difluoromethylation of electron-rich heteroarenes has been developed, proceeding through an electrophilic radical-type pathway. nih.gov The use of organic dyes as photocatalysts, such as Rose Bengal, in combination with a suitable difluoromethyl radical precursor and a mild oxidant like O2, provides a green and efficient method for C-H difluoromethylation. nih.gov These approaches could be adapted for the C-H bromodifluoromethylation of benzimidazoles by employing a suitable bromodifluoromethyl radical precursor.
Table 2: Examples of Photoredox-Catalyzed Fluoroalkylation of Heteroarenes
| Heterocycle | Fluoroalkyl Source | Photocatalyst | Key Features |
| Benzimidazole | Togni's Reagent | fac-Ir(ppy)3 | C4-selective trifluoromethylation |
| Quinoxalin-2(1H)-one | PPh3(CF2H)2 | Erythrosin B | Transition-metal-free difluoromethylation |
| Indole | CF2HSO2Na | Rose Bengal | C-H oxidative difluoromethylation with O2 |
Generation and Reactivity of Bromodifluoromethyl Radicals
The generation of the bromodifluoromethyl radical (•CF2Br) is a key step in radical-mediated bromodifluoromethylation reactions. This radical species can be generated from various precursors through different activation methods.
The stability of fluoroalkyl radicals is influenced by the degree of fluorine substitution, with the geometry becoming more tetrahedral as the number of fluorine atoms increases. rsc.org The •CF2Br radical is a neutral species with a half-filled valence shell, making it highly reactive towards double bonds and C-H bonds. masterorganicchemistry.com
Precursors for generating fluoroalkyl radicals include compounds like BrCF2H, which can undergo radical abstraction. rsc.org The reactivity of these radicals allows for their addition to alkenes and alkynes. For example, the sodium dithionite (B78146) (Na2S2O4)-mediated radical addition of ethyl 2-bromo-2,2-difluoroacetate to vinyl ethers has been demonstrated. nih.gov This highlights the ability of bromodifluoroalkyl radicals to participate in C-C bond-forming reactions. The reactivity of the •CF2Br radical with heteroarenes would likely involve addition to the electron-rich heterocyclic ring, followed by subsequent steps to afford the functionalized product.
Sustainable and Green Chemistry Approaches in the Synthesis of Bromodifluoromethylated Benzimidazoles
The principles of green and sustainable chemistry are increasingly influencing the development of synthetic methodologies. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing safer reagents and solvents.
In the context of benzimidazole synthesis, several green approaches have been developed. These include the use of water as a solvent, microwave-assisted synthesis, and the use of heterogeneous and recyclable catalysts. rjptonline.org For instance, catalyst-free synthesis of benzimidazoles in sustainable solvents has been reported, offering an environmentally benign alternative to traditional methods. dntb.gov.ua
Solvent-free reactions using renewable feedstocks represent another sustainable strategy for benzimidazole synthesis. eprajournals.comeprajournals.com These methods often involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives under mild conditions, sometimes facilitated by solid catalysts derived from natural sources. eprajournals.com
Ultrasound-Assisted Synthetic Methods for Benzimidazole Derivatives
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. While specific ultrasound-assisted synthesis of this compound is not extensively documented, the application of sonochemistry to the synthesis of various benzimidazole derivatives suggests its potential applicability.
Ultrasound-assisted methods for the synthesis of 2-substituted benzimidazoles typically involve the condensation of o-phenylenediamine with aldehydes or carboxylic acids. The acoustic cavitation generated by ultrasound waves enhances mass transfer and accelerates the chemical reaction. Various catalytic systems have been employed in conjunction with ultrasound, including green catalysts, to promote the efficient formation of the benzimidazole ring. For instance, the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles has been successfully achieved under ultrasonic promotion. Although not directly applied to the synthesis of the title compound, these methodologies establish a proof of concept for the use of ultrasound in the formation of the core benzimidazole structure, which could potentially be adapted for the introduction of the bromodifluoromethyl moiety.
Metal-Free Conditions for Bromodifluoromethylation Reactions
The introduction of the bromodifluoromethyl group into aromatic and heterocyclic systems is a significant transformation in the synthesis of fluorinated organic molecules. Traditional methods often rely on metal catalysis, which can lead to contamination of the final product with residual metals. Consequently, the development of metal-free bromodifluoromethylation reactions is of considerable importance.
A promising metal-free approach for the bromodifluoromethylation of heteroaromatics involves the use of sodium bromodifluoromethanesulfinate (BrCF₂SO₂Na). This reagent can generate the bromodifluoromethyl radical (•CF₂Br) under appropriate conditions, which then reacts with the heterocyclic substrate. While the direct application of this method to 1H-benzimidazole has not been explicitly detailed in the available literature, its successful application to other heteroaromatics suggests its potential for the synthesis of this compound under metal-free conditions. The reaction would likely proceed via a radical substitution mechanism on the electron-rich benzimidazole ring.
Another potential metal-free strategy involves the use of bromodifluoroacetyl derivatives. These precursors can be activated to generate a bromodifluoromethylating agent without the need for a metal catalyst. The reaction of such an agent with o-phenylenediamine or a pre-formed benzimidazole derivative could provide a direct route to the target compound.
Preparation of N-Substituted this compound Analogues
The functionalization of the nitrogen atoms of the benzimidazole ring allows for the modulation of the compound's physicochemical and biological properties. The preparation of N-substituted this compound analogues can be achieved through various N-alkylation and N-acylation reactions.
Given the structural similarity, the synthetic strategies employed for the N-substitution of 2-(trifluoromethyl)-1H-benzimidazole can be extrapolated to its bromodifluoromethyl counterpart.
N-Alkylation: The N-alkylation of 2-(polyhaloalkyl)-1H-benzimidazoles is typically carried out by reacting the parent benzimidazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, leading to either the N1 or N3 isomer, or a mixture of both. For instance, the alkylation of 2-(trifluoromethyl)-1H-benzimidazole has been reported, providing a template for the synthesis of N-alkylated derivatives of this compound. researchgate.net
Below is an interactive data table summarizing representative N-alkylation reactions of 2-(trifluoromethyl)-1H-benzimidazole, which can serve as a model for the target compound.
| Alkylating Agent | Base | Solvent | Product |
| 4-Bromobutyl acetate | K₂CO₃ | Acetone | 1-(4-Acetoxybutyl)-2-(trifluoromethyl)-1H-benzimidazole |
| Ethyl bromoacetate | NaH | DMF | Ethyl 2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetate |
| Benzyl chloride | KOH | Ethanol | 1-Benzyl-2-(trifluoromethyl)-1H-benzimidazole |
N-Acylation: Similarly, N-acylation can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or under neutral conditions. This reaction introduces an acyl group onto one of the nitrogen atoms of the benzimidazole ring, leading to the formation of N-acylated analogues.
Reactivity and Reaction Mechanisms of 2 Bromodifluoromethyl 1h Benzimidazole
Chemical Transformations of the Bromodifluoromethyl Moiety
The bromodifluoromethyl group is the primary site for reactions involving the carbon-halogen bond. Its reactivity is influenced by the presence of two electron-withdrawing fluorine atoms and the relatively weaker carbon-bromine bond, which can undergo cleavage through nucleophilic, and radical pathways.
Halogen Exchange Reactions on the Bromodifluoromethyl Group
The bromine atom of the bromodifluoromethyl group can be substituted by other halogens through halogen exchange reactions, most notably the Finkelstein reaction. byjus.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a halide ion acts as the nucleophile. byjus.comiitk.ac.in
The classic Finkelstein reaction involves treating an alkyl bromide with a solution of sodium iodide in acetone. wikipedia.org The reaction equilibrium is driven towards the product, an alkyl iodide, by the precipitation of the less soluble sodium bromide in acetone. wikipedia.org Similarly, 2-(bromodifluoromethyl)-1H-benzimidazole can be converted to 2-(iododifluoromethyl)-1H-benzimidazole. The use of other alkali metal halides can also achieve halogen exchange. For instance, potassium fluoride (B91410) in a polar aprotic solvent like dimethylformamide can be used to replace other halogens with fluorine. wikipedia.orgorganic-chemistry.org
| Reaction | Reagent(s) | Solvent(s) | Product |
| Iodination | Sodium Iodide (NaI) | Acetone | 2-(Iododifluoromethyl)-1H-benzimidazole |
| Fluorination | Potassium Fluoride (KF) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 2-(Trifluoromethyl)-1H-benzimidazole |
| Chlorination | Sodium Chloride (NaCl) | Polar Aprotic Solvent | 2-(Chlorodifluoromethyl)-1H-benzimidazole |
Nucleophilic Substitution Reactions at the Bromodifluoromethyl Center
The carbon atom of the bromodifluoromethyl group is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide leaving group. longdom.org This SN2-type reaction allows for the introduction of a wide range of functional groups at this position.
The reaction of N-sodium salts of 2-alkylbenzimidazoles with dibromodifluoromethane (B1204443) (CF₂Br₂) to yield 1-bromodifluoromethylated compounds demonstrates the susceptibility of the C-Br bond to nucleophilic attack. researchgate.net In the case of this compound, nucleophiles such as alkoxides, thiolates, and amines can displace the bromide ion. For example, condensation with aromatic aldehydes can proceed, suggesting the formation of an intermediate that acts as a nucleophile. researchgate.net The efficiency of these substitutions depends on the strength of the nucleophile, the reaction conditions, and the solvent used. researchgate.net
| Nucleophile | Reagent Example | Product Class |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(Alkoxydifluoromethyl)-1H-benzimidazole |
| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(Arylsulfanyldifluoromethyl)-1H-benzimidazole |
| Amine | Diethylamine (Et₂NH) | 2-(Dialkylaminodifluoromethyl)-1H-benzimidazole |
| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanodifluoromethyl)-1H-benzimidazole |
Radical-Mediated Reactions Involving the Bromodifluoromethyl Group
The carbon-bromine bond in the bromodifluoromethyl group can undergo homolytic cleavage to generate a difluoromethyl radical. This reactivity is central to radical-mediated transformations. Research has shown that difluoromethyl radicals (•CF₂H) can be generated from precursors like difluoroacetic acid under visible light promotion and subsequently used in intramolecular cyclization reactions with benzimidazoles bearing an unactivated alkene chain. beilstein-journals.orgnih.govresearchgate.net
Applying this principle, the C-Br bond in this compound can serve as a precursor to the 2-(difluoromethyl)benzimidazolyl radical under radical-initiating conditions (e.g., using thermal initiators or photolysis). This highly reactive intermediate can then participate in various radical processes, including:
Addition to Alkenes and Alkynes: The radical can add across double or triple bonds to form new carbon-carbon bonds.
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 2-(difluoromethyl)-1H-benzimidazole. nih.gov
Cross-Coupling Reactions: The radical can couple with other radical species or participate in metal-catalyzed radical cross-coupling reactions.
A plausible mechanism involves the homolysis of the C-Br bond to form the radical, which then adds to an unsaturated system to generate a new radical intermediate that can be further transformed. nih.gov
Reactivity of the Benzimidazole (B57391) Core
The benzimidazole ring system is aromatic and possesses its own distinct reactivity, centered on the benzene (B151609) ring and the nitrogen atoms of the imidazole (B134444) moiety.
Electrophilic Aromatic Substitution on the Benzene Ring of this compound
The benzene portion of the benzimidazole nucleus can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation. lumenlearning.com The regioselectivity of these reactions is governed by the electronic properties of the existing substituents. The fused imidazole ring and the 2-(bromodifluoromethyl) group both influence the reaction outcome. The bromodifluoromethyl group is strongly electron-withdrawing, which deactivates the entire benzimidazole system towards electrophilic attack.
This deactivation means that harsher conditions are typically required for EAS compared to benzene. lumenlearning.com The substitution pattern is directed by the substituents. For 2-substituted benzimidazoles, electrophilic attack generally occurs at the 4, 5, 6, or 7 positions of the benzene ring. Due to the deactivating nature of the 2-(bromodifluoromethyl) group, substitution is expected to occur preferentially at the 5- and 6-positions. Studies on the nitration of similar benzimidazole derivatives have confirmed that substitution occurs on the benzene ring. For example, the synthesis of 6-bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole has been reported, demonstrating that nitration can occur on the benzene ring of a halo-substituted trifluoromethyl benzimidazole. nih.gov Similarly, the nitration of 2-alkyl-5(6)-chlorobenzimidazoles results in the introduction of a nitro group at the 6(5) position. researchgate.net
| Reaction | Reagent(s) | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 2-(Bromodifluoromethyl)-5-nitro-1H-benzimidazole and 2-(Bromodifluoromethyl)-6-nitro-1H-benzimidazole |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-(bromodifluoromethyl)-1H-benzimidazole and 6-Bromo-2-(bromodifluoromethyl)-1H-benzimidazole |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
Nucleophilic Reactivity of the Imidazole Nitrogen Atoms within the this compound System
The imidazole ring contains two nitrogen atoms. The N-H proton is acidic and can be removed by a base to form a benzimidazolide (B1237168) anion. longdom.org This anion is a potent nucleophile, with the negative charge delocalized over the imidazole ring. The presence of the electron-withdrawing 2-(bromodifluoromethyl) group increases the acidity of the N-H proton, facilitating anion formation.
This nucleophilic nitrogen is the site for alkylation and arylation reactions. researchgate.net These reactions are fundamental for synthesizing N-substituted benzimidazoles. nih.gov
N-Alkylation: Reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF leads to the formation of 1-alkyl-2-(bromodifluoromethyl)-1H-benzimidazole. researchgate.net
N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig reactions, are commonly used for N-arylation. kab.ac.ug For instance, reacting the benzimidazole with an aryl boronic acid in the presence of a copper catalyst can yield 1-aryl-2-(bromodifluoromethyl)-1H-benzimidazole. nih.govresearchgate.net
Due to tautomerism in asymmetrically substituted benzimidazoles, N-substitution can potentially lead to a mixture of regioisomers (substitution at N-1).
| Reaction Type | Reagents | Base / Catalyst | Product Class |
| N-Alkylation | 3-Bromopropan-1-ol | Potassium Hydroxide (KOH) | 1-Alkyl-2-(bromodifluoromethyl)-1H-benzimidazole |
| N-Arylation | Aryl boronic acid | Copper(II) Acetate (Cu(OAc)₂) | 1-Aryl-2-(bromodifluoromethyl)-1H-benzimidazole |
| N-Acylation | Acetyl Chloride | Triethylamine (Et₃N) | 1-Acyl-2-(bromodifluoromethyl)-1H-benzimidazole |
Mechanistic Pathways of Key Reactions Involving this compound
The chemical behavior of this compound is dictated by two primary reactive centers: the C-Br bond of the bromodifluoromethyl group and the N-H bond of the imidazole ring, along with the aromatic system. The mechanistic pathways often involve radical intermediates or the generation of difluorocarbene.
Proposed Mechanisms for Bromodifluoromethylation Processes
The bromodifluoromethyl group is a valuable moiety in medicinal and agrochemical chemistry. Reagents bearing this group, such as this compound, can participate in reactions through several proposed mechanistic pathways, primarily involving radical species or difluorocarbene intermediates. mdpi.comnih.gov The specific mechanism often depends on the reaction conditions, such as the presence of initiators (light, radical initiators) or bases. nih.govacs.org
Radical-Mediated Pathways:
Photocatalytic or thermally initiated reactions can lead to the homolytic cleavage of the C-Br bond, generating a difluoromethyl radical. This radical can then engage in various transformations.
Single Electron Transfer (SET): In photocatalytic systems, a photosensitizer, upon excitation by light, can transfer an electron to the bromodifluoromethyl compound. This process can induce the cleavage of the C-Br bond to form a difluoromethyl radical (•CF₂H) and a bromide anion. nih.gov This electrophilic radical can then add to electron-rich species like alkenes or (hetero)arenes. nih.govresearchgate.net
Radical Abstraction: A radical initiator can abstract the bromine atom to generate the difluoromethyl radical, which can then participate in subsequent reactions. rsc.org
A general representation of a radical-mediated pathway is depicted below:
| Step | Description | Intermediate |
| 1. Initiation | Homolytic cleavage of the C-Br bond, often initiated by light or a radical initiator, to generate a benzimidazolyl-difluoromethyl radical. | R-CF₂• |
| 2. Propagation | The generated radical adds to a substrate (e.g., an alkene or arene). | Substrate-CF₂-R• |
| 3. Termination | Combination of radical species to form stable products. | Various |
Table 1: General steps in a radical-mediated bromodifluoromethylation reaction.
Difluorocarbene-Mediated Pathways:
In the presence of a base, this compound can undergo α-elimination to generate the highly reactive difluorocarbene (:CF₂). cas.cnsioc.ac.cn This electrophilic intermediate can then be trapped by various nucleophiles. acs.org
The proposed mechanism involves the following steps:
Deprotonation: A base abstracts the acidic N-H proton of the benzimidazole ring.
Anion Formation: This is followed by the elimination of a bromide ion to form a difluorocarbene.
Trapping: The difluorocarbene is then trapped by a nucleophile (e.g., phenoxides, thiophenolates) to yield the corresponding difluoromethylated product. acs.orgcas.cn
| Reagent Type | Activation Method | Intermediate | Reference |
| TMSCF₂Br | Halide ion (e.g., from TBAF) | [:CF₂] | nih.gov |
| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis | [:CF₂] | acs.orgcas.cn |
| Fluoroform (CHF₃) | Deprotonation (strong base) | [:CF₂] | acs.org |
Table 2: Examples of difluorocarbene precursors and their activation.
The choice between a radical or a carbene pathway is highly dependent on the reaction conditions. sioc.ac.cn Radical pathways are favored under photolytic or radical-initiating conditions, while basic conditions promote the formation of difluorocarbene. nih.govcas.cn
Cyclization Reaction Mechanisms in the Formation of Benzimidazole Scaffolds
The synthesis of the benzimidazole scaffold itself, which is the core of this compound, typically involves the condensation and subsequent cyclization of an o-phenylenediamine (B120857) derivative with a suitable one-carbon electrophile. nih.gov In the case of the target molecule, this electrophile would be a derivative of bromodifluoroacetic acid (e.g., the acid itself, its ester, or acyl halide).
The most common and direct method is the Phillips condensation, which involves the reaction of o-phenylenediamine with an aldehyde or carboxylic acid under acidic conditions. rsc.org
Mechanism of Condensation and Cyclization:
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of the bromodifluoroacetic acid derivative. This is often catalyzed by an acid which activates the carbonyl group.
Schiff Base/Amide Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water (from an aldehyde) or another leaving group (from a carboxylic acid derivative) to form a Schiff base or an amide intermediate.
Intramolecular Cyclization: The second amino group of the phenylenediamine ring then performs an intramolecular nucleophilic attack on the imine or amide carbon.
Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration and aromatization to yield the stable benzimidazole ring. organic-chemistry.orgresearchgate.net
A plausible reaction pathway for the formation of the benzimidazole ring from o-phenylenediamine and a bromodifluoroacetyl source is outlined below:
| Step | Reactants | Key Intermediate | Product of Step |
| 1 | o-Phenylenediamine + BrCF₂COOH | Activated Carbonyl | Tetrahedral Adduct |
| 2 | Tetrahedral Adduct | - H₂O | Amide Intermediate |
| 3 | Amide Intermediate | Intramolecular attack | Cyclic Intermediate |
| 4 | Cyclic Intermediate | - H₂O (Aromatization) | This compound |
Table 3: Simplified mechanistic steps for benzimidazole scaffold formation.
The reaction conditions, such as the choice of catalyst (acidic or basic) and solvent, can significantly influence the reaction rate and yield. rsc.org While acid catalysis is common, various metal-catalyzed and metal-free methods have also been developed to facilitate this cyclization under milder conditions. nih.gov
Based on a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and structural characterization data for the compound "this compound" is not publicly available.
Detailed ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and High-Resolution Mass Spectrometry (HRMS) data are essential for fulfilling the requirements of the requested article outline. However, no publications or spectral repositories containing this specific information for "this compound" could be located.
While data exists for related compounds, such as isomers (e.g., 1-(bromodifluoromethyl)-1H-benzimidazole), analogues with different substituents (e.g., 2-(trifluoromethyl)-1H-benzimidazole or 2-(difluoromethyl)-1H-benzimidazole), and the parent benzimidazole ring, this information is not applicable to the specific molecule requested. Providing data from these related but distinct chemical entities would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as instructed.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time.
Advanced Spectroscopic and Structural Characterization of 2 Bromodifluoromethyl 1h Benzimidazole
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 2-(bromodifluoromethyl)-1H-benzimidazole is expected to exhibit characteristic bands corresponding to the benzimidazole (B57391) ring system and the bromodifluoromethyl substituent.
The benzimidazole core gives rise to several distinct absorption bands. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3200-2650 cm⁻¹. msu.edu Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused ring system produce a series of complex bands in the 1650-1400 cm⁻¹ region. vscht.czmsu.edu
The 2-(bromodifluoromethyl) group will introduce its own characteristic vibrations. The C-F stretching vibrations are known to be very strong and typically appear in the 1400-1000 cm⁻¹ range. For a difluoromethyl group, strong, distinct absorption bands are expected in this region. The C-Br stretching vibration is expected to produce a medium-intensity band at a lower wavenumber, typically in the 690-515 cm⁻¹ range. orgchemboulder.comorgchemboulder.com
Based on the analysis of related compounds, the predicted key IR absorption bands for this compound are summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole Ring) | 3200 - 2650 | Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C and C=N Ring Stretch | 1650 - 1400 | Medium-Strong |
| C-F Stretch | 1400 - 1000 | Strong |
| C-Br Stretch | 690 - 515 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
This table is generated based on typical frequency ranges for the specified functional groups.
X-ray Diffraction Analysis for Solid-State Structural Determination of Derivatives
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable data on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, extensive studies on its derivatives offer significant insight into its likely solid-state conformation and packing. 20.210.105
Benzimidazole derivatives commonly crystallize in well-defined structures stabilized by a network of intermolecular interactions. 20.210.105researchgate.net A recurring and structurally determinative feature is the formation of hydrogen bonds between the N-H group of one molecule and the unprotonated nitrogen atom of an adjacent molecule (N-H···N). This interaction typically leads to the formation of infinite chains or centrosymmetric dimers. 20.210.105
The planarity of the benzimidazole ring system is another key feature, which facilitates π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. The nature and position of substituents on the benzimidazole core can significantly influence the crystal packing. For instance, in the case of 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole, the benzimidazole unit is nearly planar, and the crystal structure is stabilized by C-H···F hydrogen bonds and weak C-H···π interactions, resulting in a three-dimensional architecture. 20.210.105 The presence of the bulky and electronegative bromodifluoromethyl group at the 2-position is expected to have a substantial impact on the crystal packing of the title compound, potentially influencing the hydrogen bonding patterns and introducing other weak interactions such as halogen bonding.
Below is a table summarizing crystallographic data for a selection of benzimidazole derivatives, illustrating common structural motifs.
| Compound | Crystal System | Space Group | Key Interactions Noted |
| 2-(1H-Benzimidazol-2-yl)phenol (BIP) | Monoclinic | P2₁/c | π-π interactions, Hydrogen bonds |
| 1,2-Diphenyl-1H-benzimidazole (DPBI) | Triclinic | P-1 | C-H···N hydrogen bond, C-H···π interactions |
| 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole (FPPBI) | Monoclinic | P2₁/c | C-H···F hydrogen bonds, weak C-H···π interactions |
This table presents data from published crystal structures of benzimidazole derivatives to illustrate common structural features. 20.210.105
Synthesis and Characterization of 2 Bromodifluoromethyl 1h Benzimidazole Derivatives
N-Substitution of the Benzimidazole (B57391) Ring in 2-(Bromodifluoromethyl)-1H-benzimidazole
The nitrogen atoms of the benzimidazole ring offer key sites for structural modification, profoundly influencing the molecule's physicochemical properties. N-substitution reactions are fundamental for creating diverse libraries of compounds for various applications.
Synthesis of N-Alkylated this compound Derivatives
The N-alkylation of the benzimidazole core is a common and versatile synthetic transformation. tsijournals.com This reaction typically involves the deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkyl halide or other suitable electrophile. While direct N-alkylation of this compound is not extensively detailed in dedicated studies, the principles can be inferred from the vast body of literature on related benzimidazole derivatives.
The general procedure involves reacting the parent benzimidazole with an alkylating agent in the presence of a base in a polar aprotic solvent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), while solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are frequently employed. nih.gov The choice of base and solvent can influence the regioselectivity of the alkylation, yielding either N-1 or N-3 substituted products, although for a symmetrically substituted benzene (B151609) ring, these are identical. A variety of alkyl, benzyl, and functionalized alkyl halides can be used to introduce diverse substituents at the nitrogen position. tsijournals.comeresearchco.comnih.gov For instance, the N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole with 3-bromopropan-1-ol demonstrates the feasibility of this reaction on heavily halogenated benzimidazole cores. nih.gov
The table below summarizes representative N-alkylation reactions on various benzimidazole scaffolds, illustrating the scope of this synthetic strategy.
| Starting Benzimidazole | Alkylating Agent | Base/Solvent | Product | Reference |
| 2-Phenyl benzimidazole derivatives | Dimethyl carbonate / Alkyl bromides | Na₂CO₃ / DMSO | N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | nih.gov |
| 6-Substituted 1H-benzimidazole | Substituted halides | - | N-Substituted 6-(chloro/nitro)-1H-benzimidazole | nih.gov |
| 4,5,6,7-Tetrabromo-1H-benzimidazole | 3-Bromopropan-1-ol | DBU or K₂CO₃ / CH₃CN or DMF | 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ol | nih.gov |
| 2-Chloro-1H-benzimidazole | Benzyl halides | - | N-Alkylated 2-chloro-benzimidazole derivatives | eresearchco.com |
Preparation of N-Halodifluoromethyl Benzimidazoles (e.g., N-bromodifluoromethyl, N-chlorodifluoromethyl)
The introduction of a halodifluoromethyl group directly onto the nitrogen atom of the benzimidazole ring represents a more specialized transformation. The synthesis of compounds such as 1-(bromodifluoromethyl)-2-methyl-1H-benzimidazole has been reported, indicating the viability of this chemical modification. smolecule.com
The synthesis of such derivatives would likely proceed via the reaction of the benzimidazole anion, generated by a strong base, with a suitable halodifluoromethylating agent. The introduction of the bromodifluoromethyl group can be accomplished using various specialized reagents capable of delivering the "-CF₂Br" moiety as an electrophile. This method allows for the direct formation of the N-CF₂Br bond, yielding a class of compounds with unique electronic and steric properties.
Functionalization of the Benzene Moiety of this compound
Modifying the fused benzene ring allows for fine-tuning of the molecule's properties. Substitutions at the C-4, C-5, C-6, and C-7 positions can be achieved through various synthetic strategies.
Substitution Strategies at the C-4, C-5, C-6, and C-7 Positions of the Benzimidazole Ring
Functionalization of the benzene portion of the benzimidazole scaffold is most commonly achieved by employing a pre-substituted o-phenylenediamine (B120857) as the starting material. This precursor, which already contains the desired substituents at specific positions, is then cyclized with a suitable reagent to form the benzimidazole ring. For the synthesis of this compound derivatives, this would involve the condensation of a substituted o-phenylenediamine with an appropriate C1 source that ultimately yields the bromodifluoromethyl group at the 2-position.
A wide array of substituted benzimidazoles have been synthesized using this approach, incorporating electron-donating groups like methyl (–Me) and methoxy (B1213986) (–OMe) as well as electron-withdrawing groups such as fluorine (–F), chlorine (–Cl), bromine (–Br), and nitro (–NO₂). nih.govbeilstein-journals.orgnih.gov
Alternatively, direct electrophilic substitution on the pre-formed benzimidazole ring is also possible, though the regioselectivity can be complex. A notable example is the exhaustive bromination of 1H-benzimidazole, which yields 4,5,6,7-tetrabromo-1H-benzimidazole. nih.gov This demonstrates that, under forcing conditions, direct functionalization of all available positions on the benzene ring can be accomplished. Similar strategies, such as nitration, could potentially be applied to a this compound substrate, although the directing effects of the existing substituents would need to be considered.
The following table presents examples of substituted benzimidazoles, highlighting the diversity of functional groups that can be incorporated onto the benzene ring.
| Benzene Ring Substituent(s) | Position(s) | Precursor/Method | Resulting Compound Class | Reference |
| Bromine | C-4 | Substituted N-alkenylbenzimidazole | Polycyclic imidazole (B134444) | beilstein-journals.orgnih.gov |
| Methoxy | C-7 | Substituted N-alkenylbenzimidazole | Polycyclic imidazole | beilstein-journals.orgnih.gov |
| Di-fluoro, Di-chloro, Di-bromo | C-5, C-6 | Substituted N-alkenylbenzimidazole | Polycyclic imidazole | beilstein-journals.orgnih.gov |
| Di-bromo | C-5, C-6 | Substituted o-phenylenediamine | 2-(5,6-Dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol | nih.gov |
| Nitro | C-5 | Substituted o-phenylenediamine | 3-(2-Chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol | nih.gov |
| Tetra-bromo | C-4, C-5, C-6, C-7 | Direct bromination of 1H-benzimidazole | 4,5,6,7-Tetrabromo-1H-benzimidazole | nih.gov |
Structural Modifications of the 2-Substituent in Benzimidazoles
The substituent at the C-2 position of the benzimidazole ring is a primary site for structural variation and plays a critical role in defining the molecule's chemical reactivity and biological profile.
Interconversion between Difluoromethyl and Bromodifluoromethyl Groups at the 2-Position
The ability to interconvert between a difluoromethyl (–CF₂H) group and a bromodifluoromethyl (–CF₂Br) group at the 2-position provides significant synthetic flexibility.
Conversion of 2-(Difluoromethyl)-1H-benzimidazole to this compound
This transformation can be achieved via a deprotonation-bromination sequence. The electron-withdrawing nature of the two fluorine atoms renders the proton of the difluoromethyl group acidic. ossila.com This acidity allows for selective deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to generate a difluoromethyl anion intermediate. This nucleophilic intermediate can then be trapped by an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to yield the desired this compound.
Conversion of this compound to 2-(Difluoromethyl)-1H-benzimidazole
The reverse reaction, the conversion of the bromodifluoromethyl group to a difluoromethyl group, is a reduction process. This can be accomplished using standard methods for the reduction of alkyl halides. One common approach is a radical-mediated reduction using a reagent like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Alternatively, other reductive conditions, including certain transition-metal catalyzed hydrogenations or the use of other hydride sources, could potentially effect this transformation, converting the C-Br bond to a C-H bond.
Synthesis of Benzimidazole Derivatives with Alternative Fluorinated Alkyl Groups at C-2
The introduction of fluorinated alkyl groups at the C-2 position of the benzimidazole scaffold is a key strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. While the direct synthesis of this compound is specific, a broader understanding of synthetic methodologies for related fluorinated analogues provides essential context. Various methods have been developed for the synthesis of 2-(perfluoroalkyl)- and 2-(trifluoromethyl)-1H-benzimidazoles, which serve as important structural variants.
One efficient approach involves the condensation of o-phenylenediamines with reagents containing the desired fluoroalkyl group. A notable method is the reaction of diamines or amino(thio)phenols with trifluoroacetonitrile (B1584977) (CF₃CN), which can be generated in situ. rsc.org This reaction proceeds through the nucleophilic addition of an amino group to the nitrile, forming an imidamide intermediate, which then undergoes intramolecular cyclization to yield the 2-trifluoromethyl-benzimidazole. rsc.org This method is valued for its good to excellent yields and its applicability to a range of substrates, including the synthesis of related benzoxazoles and benzothiazoles. rsc.org
Another versatile strategy is the copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate. rsc.org This transformation allows for diverse substrate scope and delivers various 2-trifluoromethylbenzimidazole products in moderate to good yields. rsc.org The proposed mechanism involves the condensation of the o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling with an aniline (B41778) and subsequent intramolecular amination. rsc.org
Alternative methods for synthesizing 2-per(poly)fluoroalkyl-1H-benzimidazoles have also been explored, providing a toolkit for chemists to access a variety of C-2 functionalized benzimidazoles. researchgate.net These syntheses are crucial for creating analogues with tailored electronic and metabolic properties.
Table 1: Synthetic Methods for C-2 Fluoroalkylated Benzimidazoles
| C-2 Substituent | Synthetic Method | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| -CF₃ | Condensation | o-phenylenediamine, Trifluoroacetonitrile (in situ) | Formation of imidamide intermediate, then cyclization | rsc.org |
| -CF₃ | Three-Component Reaction | o-iodoaniline, Aniline, Ethyl trifluoropyruvate | Copper-mediated | rsc.org |
| -CF₂CF₃, -CF(CF₃)₂ | Cyclocondensation | o-phenylenediamine, Perfluoroalkanoic acids | Acid-catalyzed (e.g., PPA) | researchgate.net |
Hybrid and Fused Ring Systems Incorporating Bromodifluoromethylated Benzimidazoles
The fusion of the benzimidazole core with other heterocyclic rings generates polycyclic systems with distinct conformational properties and biological activities. The incorporation of a bromodifluoromethyl group into these fused systems can further enhance their therapeutic potential. A prime example is the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives.
A sustainable synthesis for 2-(bromodifluoromethyl)-4-phenylbenzo rsc.orgnih.govimidazo[1,2-a]pyrimidine has been developed. acs.org This method involves the reaction of 2-aminobenzimidazole (B67599) with a suitable precursor, leading to the construction of the fused pyrimidine (B1678525) ring. The presence of the bromodifluoromethyl group at the 2-position of the resulting fused system is a key structural feature. acs.org The synthesis of related polyfluorinated pyrimido[1,2-a]benzimidazole derivatives has been achieved using a tandem strategy involving ultrasound and an integrated continuous flow system, highlighting modern approaches to creating these complex scaffolds. acs.org
The general synthesis of pyrimido[1,2-a]benzimidazoles often involves the reaction of 2-aminobenzimidazoles with bifunctional reagents or through multicomponent reactions. nih.gov These strategies allow for the construction of the pyrimidine ring fused to the benzimidazole core. nih.gov Brønsted acidic ionic liquids have been used as efficient and recyclable catalysts for these syntheses under metal- and solvent-free conditions. rsc.org
Other fused systems include benzimidazole-fused benzoxazines, which can be prepared through multi-step synthetic sequences. researchgate.net Transition metal-catalyzed reactions, such as those using copper, are also employed to create fused poly-heterocycles via intramolecular C-N coupling, demonstrating the versatility of synthetic approaches to these complex molecules. rsc.org
Table 2: Examples of Benzimidazole-Based Hybrid and Fused Ring Systems
| Fused/Hybrid System | Key Reaction Type | Precursors | C-2 Substituent Example | Reference |
|---|---|---|---|---|
| Pyrimido[1,2-a]benzimidazole | Cyclocondensation | 2-Aminobenzimidazole, β-Diketone/Ketoester | -CF₃, -CF₂Br | acs.org |
| Benzimidazo[1,2-a]quinazoline | Intramolecular SNAr | 2-Aminobenzimidazole, 2-Haloaroyl chloride | Aryl groups | nih.gov |
| Benzimidazole-fused Benzoxazine | Multi-step synthesis | o-phenylenediamine, Fluorinated building blocks | Fluoroalkyl groups | researchgate.net |
| Benzimidazole-fused Poly-heterocycles | Intramolecular C-N Coupling | Substituted 2-aryl benzimidazoles | Aryl groups | rsc.org |
Bioisosteric Replacements in this compound Analogues
Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a molecule's properties while retaining or improving its biological activity. For this compound, this can be applied to both the heterocyclic core and the C-2 substituent.
Replacement of the Benzimidazole Nucleus: The benzimidazole ring can be replaced by other bicyclic heteroaromatic systems with similar steric and electronic features. Benzothiazole (B30560) and benzoxazole (B165842) are classical bioisosteres of benzimidazole. researchgate.net This replacement modifies the hydrogen-bonding capacity of the ring system, as the N-H proton of the imidazole moiety is replaced by a sulfur or oxygen atom, respectively. This can lead to altered selectivity, metabolic stability, and pharmacokinetic profiles. For instance, in the development of novel antitumor agents, the replacement of a benzothiazole scaffold with benzimidazole and benzoxazole moieties resulted in compounds that retained potent activity. mdpi.com The evaluation of benzothiazole and benzoxazole analogues of neuroprotective benzimidazoles has also been explored to assess the impact of the heteroatom replacement on biological effects. acs.org
Replacement of the 2-(Bromodifluoromethyl) Group: The bromodifluoromethyl group at the C-2 position is critical for the molecule's electronic properties. Finding a suitable bioisostere involves identifying groups that can mimic its electron-withdrawing nature and steric profile. The trifluoromethyl (-CF₃) group is a very close analogue and a common bioisostere for other functional groups. For example, the CF₃ group has been successfully used as a bioisosteric replacement for an aliphatic nitro group (-NO₂), leading to compounds with improved potency and metabolic stability. acs.orgnih.govnih.gov This suggests that groups with different electronic and steric properties could be explored as replacements for the -CF₂Br moiety to fine-tune activity. The goal of such a replacement is to modulate lipophilicity, metabolic stability, and target-binding interactions.
Table 3: Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Bioisosteric Replacement | Rationale / Potential Effect | Reference |
|---|---|---|---|
| Benzimidazole Ring | Benzothiazole Ring | Alters H-bonding capacity, modulates lipophilicity and metabolic stability. | mdpi.comacs.org |
| Benzimidazole Ring | Benzoxazole Ring | Alters H-bonding capacity, potentially improves cell permeability. | mdpi.comacs.org |
| -CF₂Br Group | -CF₃ Group | Similar electronics and sterics, potentially improved metabolic stability. | acs.org |
| -CF₂Br Group | -NO₂ Group | Mimics electron-withdrawing character, though may have metabolic liabilities. | nih.gov |
Computational Chemistry and Theoretical Investigations of 2 Bromodifluoromethyl 1h Benzimidazole
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are instrumental in understanding the three-dimensional structure and dynamic behavior of 2-(bromodifluoromethyl)-1H-benzimidazole.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and energetics of benzimidazole (B57391) derivatives. nih.gov For instance, methods like B3LYP with basis sets such as 6-31G(d) are used to optimize the molecular geometry and calculate harmonic vibrational frequencies. nih.gov Such calculations provide insights into the distribution of electrons within the molecule and help in understanding its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical parameters derived from these calculations, with the HOMO-LUMO gap indicating the molecule's chemical reactivity and kinetic stability. sapub.orgscirp.org
Natural Bond Orbital (NBO) analysis is another quantum mechanical tool used to study intramolecular bonding interactions and charge delocalization. sapub.org For related benzimidazole structures, NBO analysis has been used to understand the charge distribution and delocalization of electrons. nih.gov The molecular electrostatic potential (MEP) surface analysis helps in identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G(d) |
Studies on similar substituted benzaldehydes and acetophenones have utilized techniques like the lanthanide-induced shift (LIS) method, complemented by ab initio calculations, to investigate conformational isomerism. rsc.org These studies reveal that the planarity and relative stability of different conformers are influenced by both steric and electronic effects of the substituents. rsc.org For the bromodifluoromethyl group, the interplay between the bulky bromine atom and the electronegative fluorine atoms will dictate its preferred orientation relative to the benzimidazole ring.
Reaction Mechanism Elucidation through Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. For example, in the generation of difluorocarbene from related compounds, quantum chemical calculations have been used to identify transition states and intermediates, providing a detailed picture of the reaction pathway. cas.cn These calculations can reveal the energetics of different proposed mechanisms, helping to determine the most likely route.
In the context of visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles, computational studies can help to understand the formation of key radical intermediates and the subsequent cyclization process. beilstein-journals.org Density functional theory (DFT) calculations can be employed to model the electronic structure of the reactants, intermediates, and transition states, providing insights into the regioselectivity and stereoselectivity of the reaction.
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For benzimidazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various biological targets, such as cancer cell lines and microbes. researchgate.netbiointerfaceresearch.com These models use molecular descriptors that quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
The development of a robust QSAR model involves selecting a set of descriptors that have a statistically significant correlation with the observed biological activity. ijpsr.com Multiple linear regression (MLR) is a commonly used statistical method for building QSAR models. nih.gov For a series of this compound derivatives, QSAR studies could identify the key structural features of the bromodifluoromethyl group and other substituents that are important for a particular biological activity. This information can then be used to design new derivatives with improved potency.
| Descriptor Type | Example Descriptors |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies |
| Steric | Molecular volume, Surface area |
| Topological | Topological Polar Surface Area (TPSA), Galvez topological charge indices |
| Hydrophobic | LogP |
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of intramolecular and intermolecular interactions over time. researchgate.netnih.gov For this compound, MD simulations can be used to investigate its conformational flexibility and its interactions with solvent molecules or biological macromolecules. semanticscholar.orgnih.gov
In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. jksus.orgstrath.ac.uk By simulating the complex over a period of nanoseconds, researchers can assess the stability of the binding pose and identify key interactions that contribute to the binding affinity. The root mean square deviation (RMSD) of the protein backbone is often monitored to assess the stability of the simulation. semanticscholar.orgjksus.org
Analysis of Specific Intermolecular Interactions Involving the Bromodifluoromethyl Group, such as Hydrogen Bonding
The bromodifluoromethyl group can participate in various intermolecular interactions, including hydrogen bonding. nih.gov While not a classical hydrogen bond donor, the polarized C-H bond in the CHF2 group can act as a weak hydrogen bond donor. More significantly, the electronegative fluorine atoms can act as hydrogen bond acceptors. frontiersin.org
Computational methods, such as DFT calculations and Atoms in Molecules (AIM) theory, can be used to characterize these weak interactions. nih.gov AIM analysis can identify bond critical points (BCPs) between atoms, providing evidence for the existence of an interaction. nih.gov The properties of the electron density at the BCP can be used to estimate the strength of the interaction. In the solid state, hydrogen bonding plays a crucial role in determining the crystal packing. nih.gov Understanding these specific intermolecular interactions is important for predicting the solid-state properties of this compound and its derivatives.
Applications in Organic Synthesis and Chemical Biology Research
2-(Bromodifluoromethyl)-1H-benzimidazole as a Versatile Synthetic Building Block
As a synthetic intermediate, this compound provides chemists with a reactive handle to forge new carbon-carbon and carbon-heteroatom bonds. The presence of the benzimidazole (B57391) core, a privileged structure in pharmacologically active compounds, combined with the unique electronic properties of the bromodifluoromethyl group, makes it a valuable tool for creating novel molecular architectures.
Construction of Complex Fluorinated Heterocycles
The benzimidazole framework is a core component of numerous bioactive compounds. The introduction of fluorine can enhance pharmacokinetic properties, and this compound serves as a key starting material for this purpose. beilstein-journals.org It can participate in cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems. smolecule.com Research has demonstrated its utility in synthesizing a variety of fluorinated benzimidazole derivatives, which are of significant interest for their potential therapeutic applications. mdpi.comresearchgate.netccsenet.org The development of synthetic protocols using this building block allows for the creation of polycyclic imidazoles and other intricate fluorinated structures that are otherwise difficult to access. beilstein-journals.org
| Reactant Type | Resulting Heterocycle Class | Synthetic Utility |
| Dienophiles | Polycyclic Benzimidazoles | Access to complex fused ring systems |
| Unsaturated Alkenes | Difluoromethylated Tricyclic Imidazoles | Creation of novel bioactive scaffolds. beilstein-journals.org |
| Nucleophilic Amines | Substituted Benzimidazoles | Functionalization for property tuning |
This table illustrates the utility of this compound in synthesizing diverse heterocyclic structures.
Precursor for Gem-Difluoromethylene Linked Compounds
The gem-difluoromethylene (CF2) group is a critical bioisostere for functionalities like carbonyls, sulfonyls, and ether oxygens, capable of improving metabolic stability and binding affinity. nih.gov this compound can act as a precursor to reagents that generate a difluorocarbene or an equivalent species. This reactivity is harnessed to construct gem-difluoroolefins, which are important intermediates in organic synthesis and are found in various biologically active molecules. nih.govcas.cn The transformation of the C-Br bond allows for the linkage of the difluoromethylene group to other molecular fragments, creating gem-difluoromethylene bridged compounds. smolecule.com
Introduction of the Bromodifluoromethyl Moiety into Diverse Organic Molecules
The bromodifluoromethyl group itself is a valuable functional handle. Its introduction into organic molecules can significantly alter their chemical properties. This compound can be used in reactions where the entire bromodifluoromethyl-benzimidazole unit is transferred or, more commonly, where the bromodifluoromethyl group is selectively cleaved and introduced into a different molecular scaffold. The compound and its derivatives serve as bromodifluoromethylating agents, enabling the installation of the CF2Br group, which can be further transformed into other important fluorinated moieties. smolecule.comnih.gov
Development of Molecular Probes for Chemical Biology Investigations (non-clinical research)
In the field of chemical biology, fluorescent probes are indispensable tools for visualizing and studying biological processes. Benzimidazole derivatives are known to exhibit interesting photophysical properties. nih.gov By functionalizing this compound, researchers can develop novel molecular probes. The fluorinated moiety can modulate the electronic properties of the benzimidazole core, potentially fine-tuning the fluorescence emission and creating probes for specific applications, such as labeling cellular components like bacterial outer membrane vesicles for imaging and analysis in non-clinical research settings. nih.gov
Exploration in Advanced Chemical Materials Research
The benzimidazole scaffold is recognized for its electronic properties and thermal stability, making it a valuable component in advanced materials. nbinno.com Benzimidazole-containing compounds are incorporated into organic semiconductors and light-emitting materials. The introduction of a difluoromethyl group can enhance lipophilicity and processability, which is advantageous for creating materials for applications like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com While direct use of this compound in final materials is less common, it serves as a crucial building block for synthesizing more complex, fluorinated benzimidazole derivatives that are tailored for these advanced material applications. nbinno.comossila.com
Q & A
Q. What are the common synthetic routes for preparing 2-substituted-1H-benzimidazoles, and how can reaction conditions be optimized?
The synthesis of 2-substituted benzimidazoles typically involves condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives. Key methodologies include:
- FeCl₃/SiO₂ nanocatalysis : A heterogeneous catalytic system achieves high yields (e.g., 2-(4-chlorophenyl)-1H-benzimidazole) under mild conditions (75°C, 0.05 g FeCl₃·6H₂O per 4% SiO₂ weight) .
- Microwave-assisted synthesis : Reduces reaction time significantly (e.g., one-pot synthesis of 2-(substituted phenyl) derivatives) .
- Solvent-free protocols : Improve eco-efficiency and yield in the presence of Lewis acids or silica-supported catalysts .
Q. How are 2-(Bromodifluoromethyl)-1H-benzimidazole derivatives characterized structurally and spectroscopically?
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole derivatives) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., 2-(1-benzyl-indol-3-yl) derivatives with HRMS data) .
- X-ray crystallography : Resolves crystal packing and molecular geometry (e.g., triclinic system for 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole) .
Q. What are the key chemical reactivities of the bromodifluoromethyl group in benzimidazole derivatives?
The bromodifluoromethyl (-CF₂Br) group exhibits:
- Electrophilic substitution : Participates in cross-coupling reactions due to the bromine atom’s leaving-group propensity.
- Hydrolytic stability : Requires anhydrous conditions during synthesis to avoid decomposition .
- Radical scavenging potential : Analogous hydroxy-phenyl benzimidazoles show radical quenching activity, suggesting -CF₂Br may influence redox properties .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of this compound derivatives?
Density functional theory (DFT) at the B3LYP/6-31G* level predicts optimized geometries, electronic properties (e.g., HOMO-LUMO gaps), and non-covalent interactions (e.g., π-π stacking in indole-benzimidazole hybrids) . These insights aid in tuning electronic effects for applications like photophysical materials or enzyme inhibitors.
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzimidazoles?
Discrepancies often arise from substituent positioning or assay conditions. For example:
- Substituent effects : 2-(3,4-dihydroxyphenyl)-1H-benzimidazole shows higher radical scavenging activity than mono-hydroxy derivatives due to enhanced electron donation .
- Bioisosteric replacement : Constrained stilbene analogs (e.g., 2-(alkyloxyaryl) derivatives) exhibit divergent spasmolytic activities depending on steric bulk .
- Data normalization : Control for solvent polarity and cell-line variability in cytotoxicity assays (e.g., EGFR inhibition studies) .
Q. How do catalytic systems influence chemoselectivity in N-alkylation of benzimidazoles?
- TiCp₂Cl₂ catalysis : Enables high-yield N-arylmethylation (e.g., 2-aryl-1-arylmethyl derivatives) with >90% selectivity by stabilizing transition states via Lewis acid coordination .
- Comparison with FeCl₃/SiO₂ : Fe-based systems favor C2-substitution, while Ti catalysts prioritize N1-alkylation due to differing electrophilic activation pathways .
Q. What advanced techniques validate crystallographic and conformational dynamics of bromodifluoromethyl-substituted benzimidazoles?
- Single-crystal XRD : Resolves bond angles and dihedral angles (e.g., P1 space group for triclinic crystals) .
- Dynamic NMR : Detects restricted rotation in hindered derivatives (e.g., aryl-thiophene hybrids) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature environments .
Q. How are in silico and in vitro models integrated to evaluate pharmacological potential?
- Molecular docking : Screens binding affinities to targets like EGFR using AutoDock Vina (e.g., 2-phenyl-1H-benzimidazole derivatives with ΔG = -9.2 kcal/mol) .
- ADMET prediction : SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
- In vitro validation : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) confirm cytotoxicity, with IC₅₀ values correlated to substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
